

# CAS number and molecular formula for 6-Bromoindolin-4-ol

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## Compound of Interest

Compound Name: 6-Bromoindolin-4-ol

Cat. No.: B3196520

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## An In-depth Technical Guide to 6-Bromoindolin-2-one

Note: Initial searches for "**6-Bromoindolin-4-ol**" did not yield a corresponding chemical entity in major databases. The information presented here pertains to the closely related and well-documented isomer, 6-Bromoindolin-2-one (also known as 6-bromooxindole), which is likely the intended compound of interest.

This technical guide provides a comprehensive overview of 6-Bromoindolin-2-one, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance as a scaffold for potent enzyme inhibitors.

## Compound Identification and Properties

6-Bromoindolin-2-one is a substituted indolinone, a class of compounds recognized for its versatile biological activities. Its core structure is a valuable starting point for the synthesis of a wide range of derivatives.

Property	Value	Reference
CAS Number	99365-40-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	[1]
Molecular Weight	212.04 g/mol	[1]
IUPAC Name	6-bromo-1,3-dihydroindol-2-one	[1]
Synonyms	6-Bromooxindole, 6-Bromo-2-oxindole	[2]
Appearance	White to light yellow crystalline powder	
Melting Point	217-221 °C	[3]
Solubility	Slightly soluble in water	[3]

## Spectroscopic Data

Technique	Data	Reference
<sup>13</sup> C NMR	Spectra available in public databases.	[1][4]
Infrared (IR)	ATR-IR and KBr spectra available in public databases.	[1]
Mass Spectrometry (MS)	GC-MS data available in public databases.	[5]

## Synthesis of 6-Bromoindolin-2-one

A detailed, two-step synthesis of 6-Bromoindolin-2-one from 2,5-dibromonitrobenzene has been reported, providing a cost-effective method for producing this intermediate in larger quantities compared to commercial purchasing.[6]

## Experimental Protocol

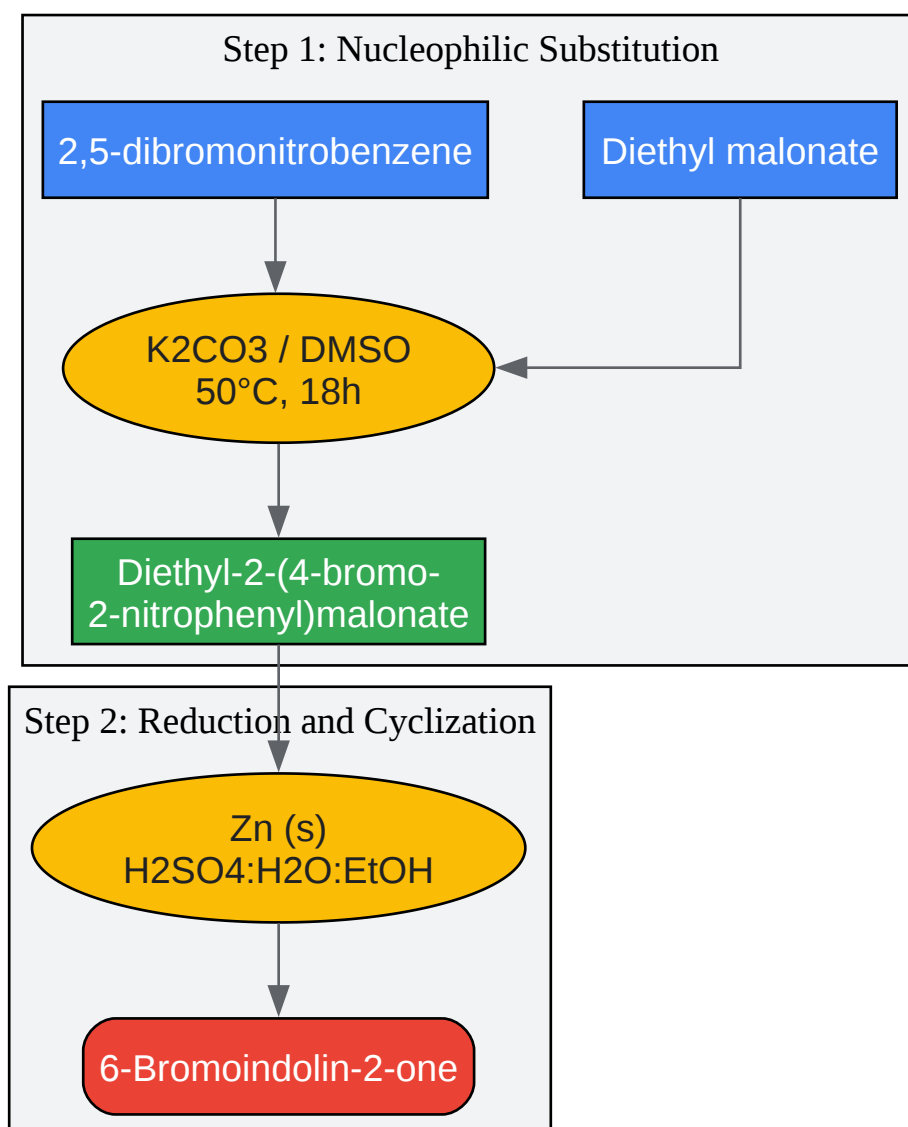
### Step 1: Synthesis of Diethyl-2-(4-bromo-2-nitrophenyl)malonate

- A solution of diethyl malonate (5.0 equivalents) in dimethyl sulfoxide (DMSO) is prepared.
- This solution is added dropwise over an hour to a warmed mixture of 2,5-dibromonitrobenzene (1.0 equivalent) and potassium carbonate ( $K_2CO_3$ ) in DMSO.
- The reaction is maintained at 50°C for 18 hours.
- After the reaction, distilled water is added, and the mixture is extracted three times with diethyl ether.
- The combined organic layers are washed, dried, and concentrated to yield the intermediate product.<sup>[6]</sup>

### Step 2: Synthesis of 6-Bromoindolin-2-one

- The intermediate from Step 1 is subjected to acid hydrolysis and decarboxylation.
- This is followed by re-esterification and a radical reduction using zinc powder.
- The final step is a ring closure (cyclization) to form the 6-Bromoindolin-2-one product.<sup>[6]</sup>

The workflow for this synthesis is outlined below.



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Synthesis of 6-Bromoindolin-2-one.

## Biological Activity and Applications in Drug Discovery

6-Bromoindolin-2-one serves as a crucial scaffold for the development of potent kinase inhibitors, which are pivotal in cancer therapy. While the core molecule's intrinsic activity is a subject of ongoing research, its derivatives have demonstrated significant efficacy against a range of cancer cell lines.

## Anticancer Activity of Derivatives

Derivatives of 6-Bromoindolin-2-one have been synthesized and evaluated for their in-vitro anticancer activities using MTT assays. Several of these compounds have shown potent inhibitory effects against various human cancer cell lines.

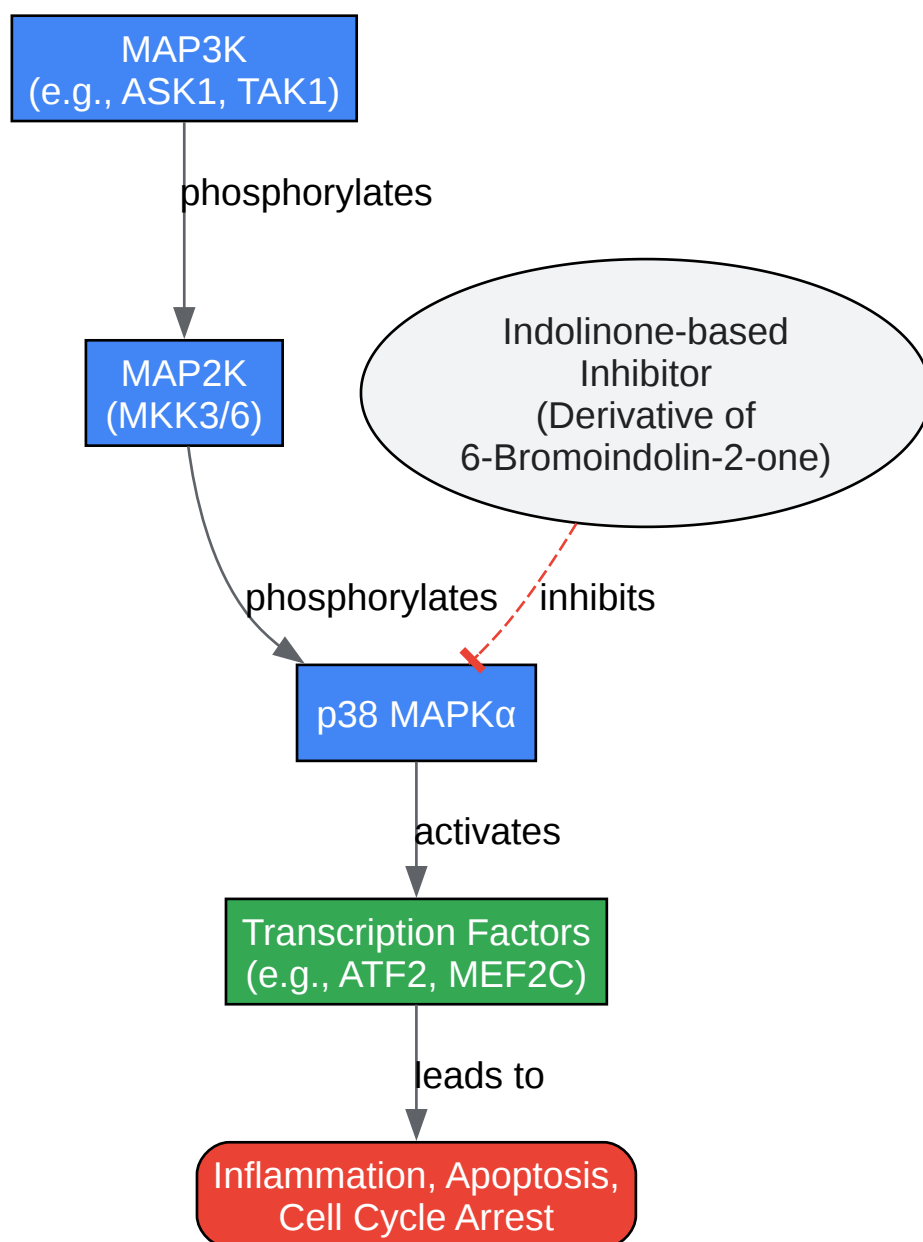
Cell Line	Cancer Type	Potency of Derivatives	Reference
A549	Lung Carcinoma	Potent Activity	
Bel7402	Liver Cancer	Potent Activity	
HepG2	Hepatocellular Carcinoma	IC <sub>50</sub> values from 2.53 to 7.54 $\mu$ M	
HeLa	Cervical Cancer	Potent Activity	
HCT116	Colon Cancer	Potent Activity	
MCF-7	Breast Cancer	IC <sub>50</sub> values from 2.53 to 7.54 $\mu$ M	

## Mechanism of Action: Kinase Inhibition

The anticancer effects of 6-Bromoindolin-2-one derivatives are largely attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival signaling pathways. This compound is notably used in the preparation of p38 $\alpha$  inhibitors, which are potential anti-inflammatory agents.[\[4\]](#)

### p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway, in particular, is activated by environmental stress and inflammatory cytokines.[\[7\]](#) Inhibition of the p38 $\alpha$  isoform has been identified as a potential therapeutic strategy for various diseases. Indolinone-based molecules derived from 6-Bromoindolin-2-one are being investigated as inhibitors of this pathway.



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Inhibition of the p38 MAPK signaling pathway.

## Conclusion

6-Bromoindolin-2-one is a synthetically accessible and highly valuable scaffold in modern drug discovery. Its utility as a precursor for potent kinase inhibitors, particularly those targeting pathways implicated in cancer and inflammation, underscores its importance for medicinal chemists and pharmacologists. Further exploration of this molecule and its derivatives holds significant promise for the development of novel therapeutics.

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